

# 2-Coumaranone: A Technical Guide to Chemical Properties and Structure Elucidation

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## Compound of Interest

Compound Name: 2-Coumaranone

Cat. No.: B042568

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This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical elucidation of **2-coumaranone** (also known as 2(3H)-benzofuranone). As a versatile bicyclic heteroaromatic compound, **2-coumaranone** serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structural and reactive characteristics, particularly in the field of chemiluminescence, make it a subject of ongoing research and development.

## Core Chemical and Physical Properties

**2-Coumaranone** is a bicyclic compound featuring a benzene ring fused to a five-membered  $\gamma$ -butyrolactone ring.<sup>[1]</sup> Structurally, it is the lactone of (2-hydroxyphenyl)acetic acid.<sup>[1]</sup> Pure **2-coumaranone** presents as an off-white to pale yellow crystalline solid with a distinct aromatic odor.<sup>[1][2]</sup> Upon distillation, it forms clear, colorless crystals.<sup>[1]</sup> It is soluble in hot water, diethyl ether, and acetonitrile.<sup>[1]</sup>

The lactone ring is susceptible to hydrolysis, occurring slowly in hot water and rapidly in alkaline conditions to yield 2-hydroxyphenylacetic acid or its corresponding salt.<sup>[1]</sup> This reactivity is fundamental to its role as a synthetic intermediate.

## Table 1: Physicochemical Properties of 2-Coumaranone

Property	Value	Source(s)
IUPAC Name	1-Benzofuran-2(3H)-one	[1]
CAS Number	553-86-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	134.13 g/mol	[2][3]
Melting Point	49–51 °C	[1][4][5]
Boiling Point	248–250 °C	[4][5]
Appearance	White to yellow crystalline powder	[1][2]
InChI Key	ACZGCWSMSTYWDQ-UHFFFAOYSA-N	[3][6]
SMILES	<chem>C1C2=CC=CC=C2OC1=O</chem>	[1]

## Structure Elucidation and Spectroscopic Analysis

The definitive structure of **2-coumaranone** is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from connectivity to functional groups.

### Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern of **2-coumaranone**. The molecular ion peak  $[M]^+$  is observed at  $m/z = 134$ , confirming the molecular formula C<sub>8</sub>H<sub>6</sub>O<sub>2</sub>.

A standard GC-MS protocol for analyzing a semi-volatile compound like **2-coumaranone** is outlined below.

- Sample Preparation: Dissolve approximately 1 mg of **2-coumaranone** in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

- GC Column: Use a non-polar capillary column, such as a ZB-5 (30 m x 0.25 mm ID x 0.25  $\mu\text{m}$  film thickness).[7]
- Injection: Inject 1  $\mu\text{L}$  of the sample solution in splitless mode. Set the injector temperature to 250°C.
- Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[7]
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 1 minute.[7]
  - Ramp: Increase temperature at a rate of 6°C/min to 280°C.[7]
  - Final hold: Hold at 280°C for 9 minutes.[7]
- MS Parameters:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230°C.
  - Transfer Line Temperature: 280°C.
- Data Analysis: Identify the peak corresponding to **2-coumaranone** based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is instrumental in determining the proton environment of the molecule, confirming the presence of the aromatic ring and the methylene group of the lactone.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Source(s)
~7.30 - 7.10	Multiplet	4H	Aromatic Protons (H-4, H-5, H-6, H-7)	[6][8]
~3.65	Singlet	2H	Methylene Protons (H-3)	[6][8]

- Sample Preparation: Dissolve 5-10 mg of **2-coumaranone** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment (zg).
  - Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
  - Acquisition Time: ~4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-15 ppm.
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections.
- Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to assign protons to the molecular structure.

## Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in **2-coumaranone**, most notably the characteristic carbonyl stretch of the lactone.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Source(s)
~1820-1800	Strong	C=O stretch ( $\gamma$ -lactone)	[3][9]
~1615, 1490	Medium-Strong	C=C stretch (aromatic ring)	[3]
~1290	Strong	C-O stretch (ester)	[3]
~3050	Weak	C-H stretch (aromatic)	[3]
~2900	Weak	C-H stretch (aliphatic CH <sub>2</sub> )	[3]

- Sample Preparation (ATR Method): Place a small amount of the solid **2-coumaranone** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
- Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO<sub>2</sub>, water vapor), which will be automatically subtracted from the sample spectrum.
  - Sample Scan: Collect the sample spectrum.
  - Spectral Range: Typically 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. [10]
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

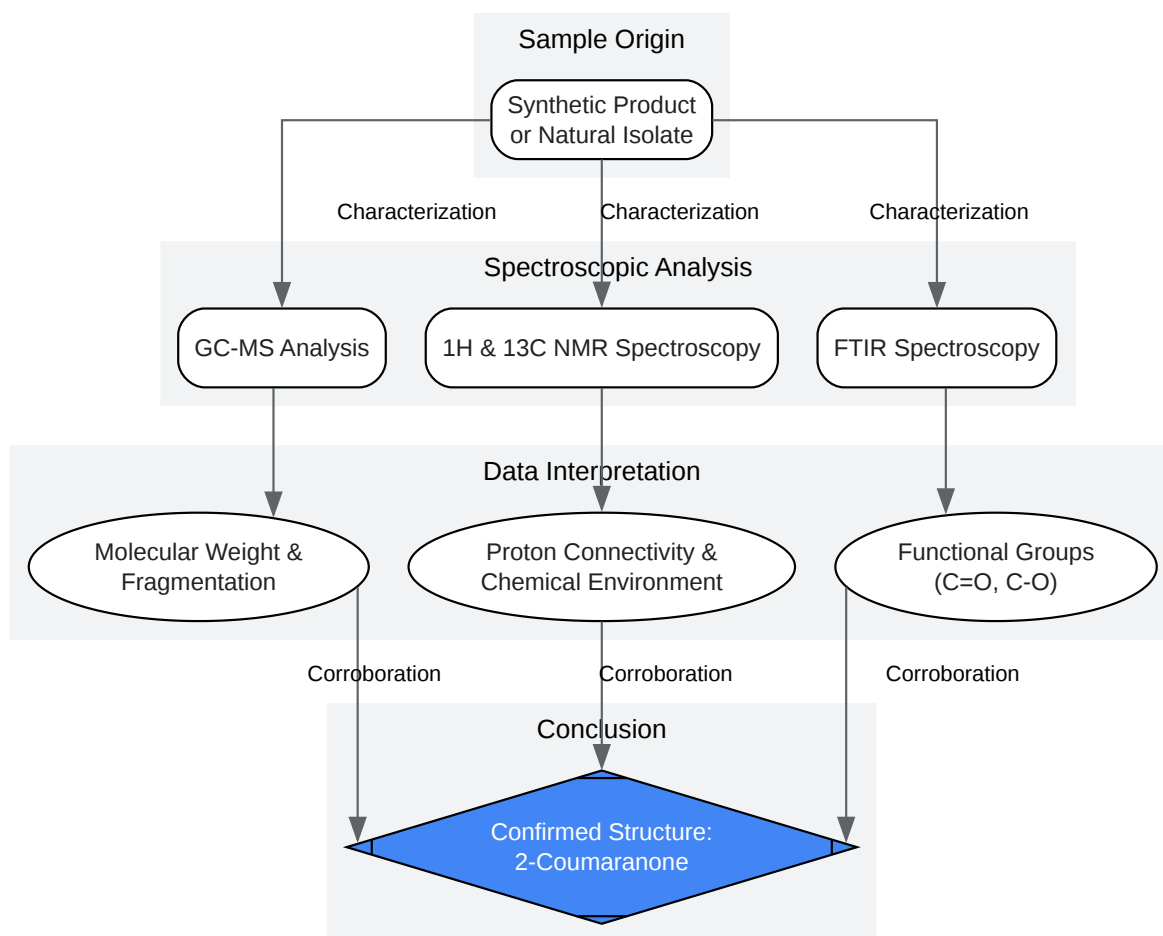
- Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes within the molecule.

## Synthetic and Application Pathways

**2-Coumaranone** is a valuable synthetic intermediate. It is a key precursor for the fungicide azoxystrobin and the antiarrhythmic drug dronedarone.<sup>[1]</sup> Furthermore, its derivatives are a significant class of chemiluminescent compounds, finding applications in bioanalytical assays.<sup>[11][12]</sup> The mechanism often involves a base-induced reaction with oxygen to form a high-energy 1,2-dioxetanone intermediate, which then decomposes to emit light.<sup>[11]</sup>

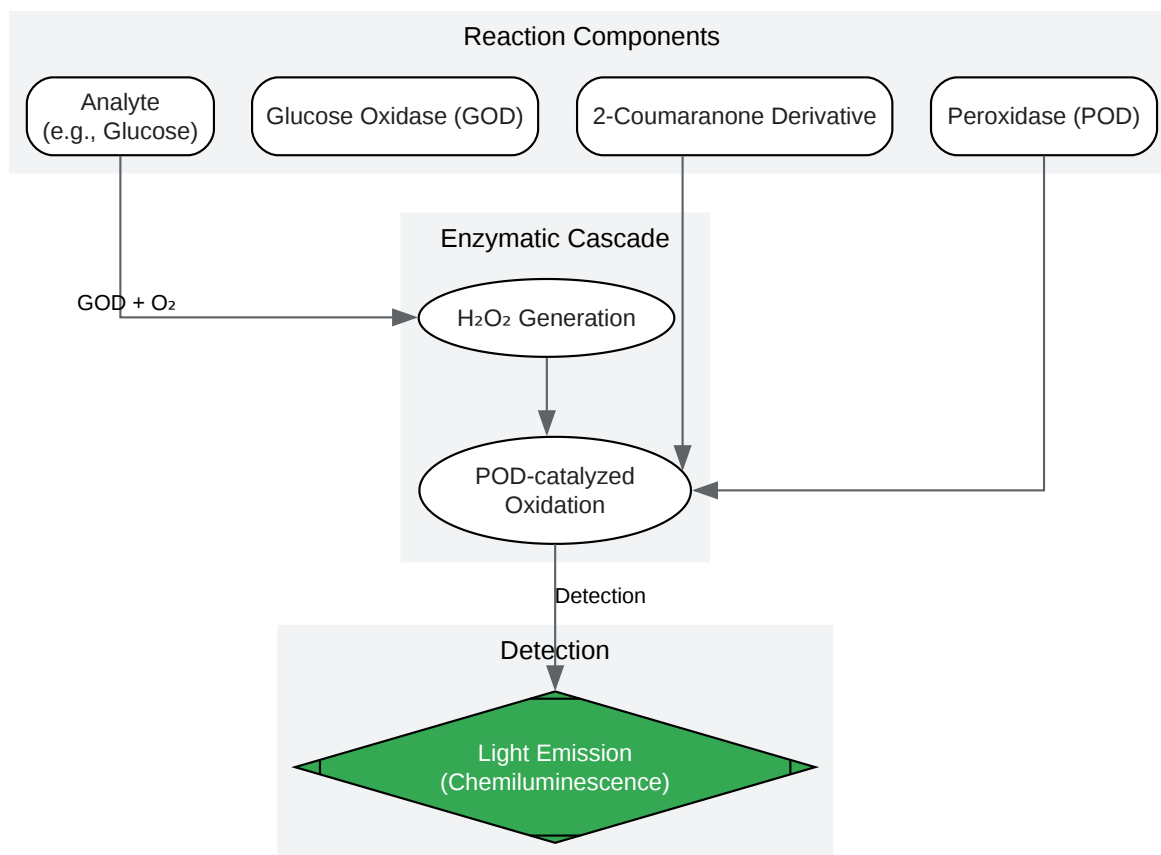
## Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to **2-coumaranone**.



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Logical workflow for the structure elucidation of **2-coumaranone**.



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Workflow for a **2-coumaranone**-based chemiluminescence assay for glucose detection.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)